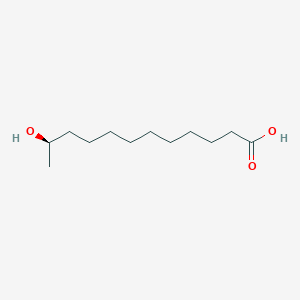
(11R)-11-hydroxylauric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11R)-11-hydroxylauric acid is an 11-hydroxylauric acid that has R configuration. It is a conjugate acid of a (R)-11-hydroxylaurate(1-).
Wissenschaftliche Forschungsanwendungen
1. Role in Cytochrome P450 4A11 Inhibition and Metabolism
(11R)-11-hydroxylauric acid plays a significant role in the inhibition and metabolism of Cytochrome P450 4A11 (CYP4A11). A study characterized lauric acid metabolites, including 11-hydroxylauric acid, to facilitate the establishment of CYP4A11 inhibition assays. It found that the production of 11-hydroxylauric acid is mediated by several CYP enzymes, including CYP2E1, CYP2C9, CYP2B6, CYP1A2, CYP3A4, and CYP4A11 itself. The study provides insights into the selective inhibition of CYP4A11 and the development of inhibitors for this enzyme (Choi et al., 2018).
2. Synthesis of Defensive Compounds in Insects
This compound is involved in the synthesis of insect defensive compounds. A study detailed the synthesis of mayolene-16 and mayolene-18, larval defensive lipids from the European cabbage butterfly, from this compound. These compounds play a crucial role in the defense mechanisms of insects (Weibel et al., 2002).
3. Development of Hyperdispersants for Pigments
This compound serves as a raw material in the synthesis of hyperdispersants for pigments. A study on the synthesis and properties of N-(polyhydroxylauric acid ester)-carbonyl-3-dimethylaminopropamine, a hyperdispersant, highlighted the structural features and performance of the compound. The use of 12-hydroxylauric acid in this context showcases its potential in the development of industrial applications (Zhou Duan-wen, 2005).
4. Role in Skin Biochemistry and Disease Etiology
The biochemical and molecular properties of hydroxyjasmonate sulfotransferase from Arabidopsis thaliana, which exhibits specificity for 11- and 12-hydroxyjasmonate, provide insights into skin biochemistry and the potential etiology of ichthyosiform diseases in humans. This study links the biochemistry of this compound derivatives to genetic evidence, suggesting its importance in skin differentiation and barrier formation (Gidda et al., 2003).
5. Lipoxygenase Enzyme Activity and Invertebrate Biology
This compound is a substrate for lipoxygenase enzymes, which are important in cell signaling and membrane remodeling. The identification and characterization of an 11R-lipoxygenase from marine invertebrates highlight the enzyme's role in oxygenating fatty acids and its requirement for calcium ions and membrane interaction, suggesting a model for further analysis of lipoxygenase activation (Mortimer et al., 2006).
Eigenschaften
Molekularformel |
C12H24O3 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(11R)-11-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
KQGAHNAFXMVSGY-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CCCCCCCCCC(=O)O)O |
SMILES |
CC(CCCCCCCCCC(=O)O)O |
Kanonische SMILES |
CC(CCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


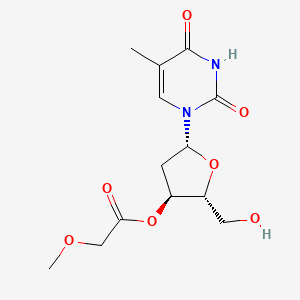

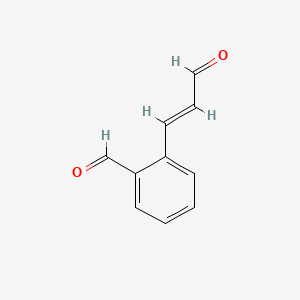
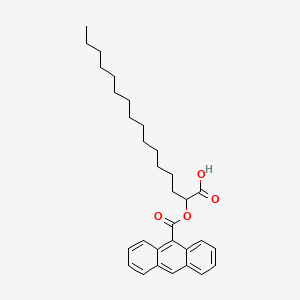

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B1238299.png)
![(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide](/img/structure/B1238301.png)
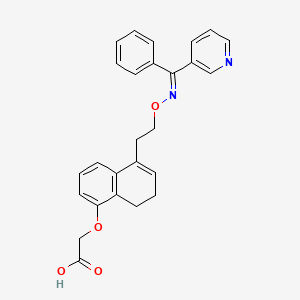
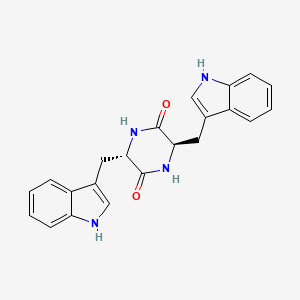
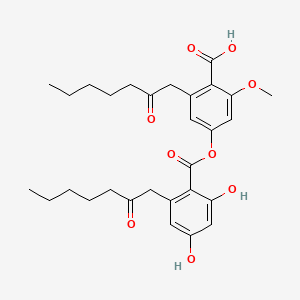
![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1238307.png)
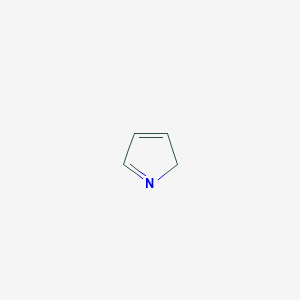
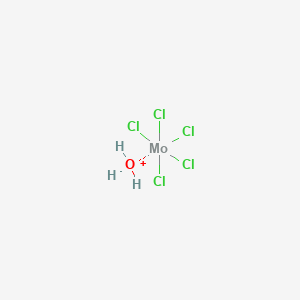
![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)
